molecular formula C2F6O4S2Zn B1355467 Zinc TrifluoroMethanesulfinate CAS No. 39971-65-8

Zinc TrifluoroMethanesulfinate

Cat. No. B1355467
CAS RN: 39971-65-8
M. Wt: 331.5 g/mol
InChI Key: UANOWFITUWBPCF-UHFFFAOYSA-L
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Description

Zinc TrifluoroMethanesulfinate, also known as Zn(CF3SO3)2, is an inorganic compound made up of zinc, trifluoromethanesulfinate, and oxygen. It is a colorless solid that is soluble in water and has a melting point of 140°C. This compound is a versatile compound that has many applications in scientific research and laboratory experiments.

Scientific Research Applications

Aerosol Assisted Chemical Vapour Deposition

Zinc triflate, a form of Zinc TrifluoroMethanesulfinate, is utilized in aerosol-assisted chemical vapour deposition to create thin films, particularly aluminum-doped zinc oxide (AZO) films. These films exhibit high transparency and low electrical resistivity, making them suitable for applications in transparent conducting oxides (Manzi, Knapp, Parkin, & Carmalt, 2016).

Catalytic Applications

This compound is involved in copper- and iron-catalyzed decarboxylative trifluoromethylation and difluoromethylation of α,β-unsaturated carboxylic acids. This showcases its utility in facilitating radical processes in organic synthesis (Li, Cui, & Liu, 2013).

Electrodeposition from Ionic Liquids

This compound is studied for its role in the electrodeposition of zinc films from ionic liquids. Different morphologies of zinc deposits were observed based on the ionic liquid used, revealing its potential in fine-tuning electrochemical processes (Liu, Abedin, & Endres, 2013).

Anion Sensing

In anion sensing applications, zinc triflate promotes efficient condensations, leading to the creation of squaramides. This demonstrates its potential in developing colorimetric anion sensors, which are important in various analytical applications (Rostami, Colin, Li, Chudziński, Lough, & Taylor, 2010).

properties

IUPAC Name

zinc;trifluoromethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O2S.Zn/c2*2-1(3,4)7(5)6;/h2*(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANOWFITUWBPCF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)[O-].C(F)(F)(F)S(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6O4S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39971-65-8
Record name Bis(((trifluoromethyl)sulfinyl)oxy)zinc
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc TrifluoroMethanesulfinate

Q & A

Q1: The research paper mentions Zinc Trifluoromethanesulfinate as a promising reagent for late-stage functionalization of Papaverine Hydrochloride. What makes this reagent particularly suitable for modifying this specific natural product scaffold?

A1: While the research paper doesn't explicitly compare this compound's reactivity with other natural products, it highlights that Papaverine Hydrochloride demonstrated the most favorable reactivity among eight different natural products tested []. This suggests that the specific chemical structure and functional groups present in Papaverine Hydrochloride likely contribute to a more efficient reaction with this compound. Further research would be needed to elucidate the exact reasons for this observed selectivity and to explore the reagent's reactivity profile with a wider range of natural product scaffolds.

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